molecular formula C22H12N2 B089514 Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine CAS No. 193-40-8

Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine

Cat. No. B089514
CAS RN: 193-40-8
M. Wt: 304.3 g/mol
InChI Key: KYKPQGNQCUTHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine (also known as CBI) is a polycyclic aromatic hydrocarbon that has attracted attention from researchers due to its unique chemical structure and potential applications in various fields.

Mechanism Of Action

The mechanism of action of CBI is not fully understood, but it is believed to interact with DNA and other cellular components, leading to changes in gene expression and cellular function. CBI has been shown to induce DNA damage and inhibit cell proliferation in various cancer cell lines. Additionally, CBI has been studied for its potential anti-inflammatory and antioxidant activities.

Biochemical And Physiological Effects

CBI has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. CBI has also been studied for its potential neuroprotective effects and its ability to inhibit the growth of various cancer cell lines.

Advantages And Limitations For Lab Experiments

One advantage of using CBI in lab experiments is its unique chemical structure and potential biological activities, making it a promising candidate for drug discovery and development. However, CBI is also known to be toxic and can pose risks to researchers working with the compound. Proper safety protocols and precautions should be taken when handling CBI in lab experiments.

Future Directions

Future research on CBI should focus on further exploring its potential applications in various fields such as drug discovery, material science, and optoelectronics. Additionally, more studies are needed to fully understand the mechanism of action of CBI and its potential biological activities. Further research should also investigate the potential toxicity of CBI and its derivatives, as well as develop safer and more efficient synthesis methods for the compound.

Synthesis Methods

CBI can be synthesized through a multi-step process involving the use of various reagents and catalysts. One of the most common methods involves the reaction of 2-aminobenzophenone with 1,2-dibromotetrafluoroethane in the presence of a palladium catalyst. This reaction results in the formation of a CBI intermediate, which can be further modified to obtain the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.

Scientific Research Applications

CBI has been studied extensively for its potential applications in various fields such as organic electronics, optoelectronics, and material science. CBI derivatives have been synthesized and used as organic semiconductors in electronic devices such as field-effect transistors and solar cells. CBI-based materials have also been investigated for their use in light-emitting diodes and photovoltaic devices. In addition, CBI has been studied for its potential use in drug discovery and development due to its unique chemical structure and potential biological activities.

properties

CAS RN

193-40-8

Product Name

Dibenz(c,f)indeno(1,2,3-ij)(2,7)naphthyridine

Molecular Formula

C22H12N2

Molecular Weight

304.3 g/mol

IUPAC Name

9,23-diazahexacyclo[14.7.1.02,7.08,24.010,15.017,22]tetracosa-1(23),2,4,6,8,10,12,14,16(24),17,19,21-dodecaene

InChI

InChI=1S/C22H12N2/c1-2-8-14-13(7-1)21-20-19(15-9-3-5-11-17(15)23-21)16-10-4-6-12-18(16)24-22(14)20/h1-12H

InChI Key

KYKPQGNQCUTHNH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=C3C2=NC6=CC=CC=C65

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C5=C3C2=NC6=CC=CC=C65

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.